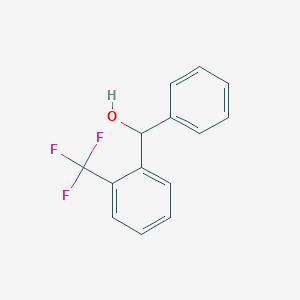

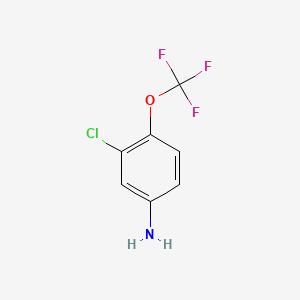

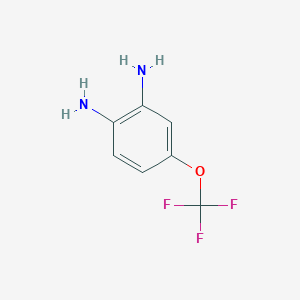

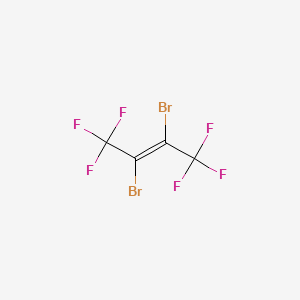

![molecular formula C11H11F3N4O4 B1304736 1-[2,6-二硝基-4-(三氟甲基)苯基]哌嗪 CAS No. 36317-84-7](/img/structure/B1304736.png)

1-[2,6-二硝基-4-(三氟甲基)苯基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives with different substituents on the phenyl ring and their biological activities. For instance, one paper describes the effect of 1-(m-trifluoromethylphenyl)-piperazine on serotonin binding and turnover in rat brain, suggesting its role as a serotonin receptor agonist . Another paper discusses the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones . Although these compounds are not the exact compound , they provide insight into the chemical reactivity and potential applications of related piperazine derivatives.

Synthesis Analysis

The synthesis of piperazine derivatives can involve various routes depending on the desired substituents. For example, the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines was achieved through a diastereoselective nucleophilic addition involving the Ruppert-Prakash reagent . Another synthetic approach for piperazine derivatives utilized a four-component cyclocondensation . These methods highlight the versatility of synthetic strategies that could potentially be adapted for the synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted with various functional groups. The papers provided do not directly analyze the molecular structure of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine, but NMR and mass spectrometry are commonly used techniques for structural characterization, as seen in the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones and 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can vary widely depending on the substituents attached to the piperazine ring. For instance, the presence of a trifluoromethyl group can influence the electronic properties of the molecule and its interactions with biological targets, as seen with 1-(m-trifluoromethylphenyl)-piperazine acting as a serotonin receptor agonist . The introduction of nitro groups could further alter the reactivity, potentially making the compound more electrophilic or suitable for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of trifluoromethyl and nitro groups would likely affect the compound's lipophilicity, boiling point, and solubility. While the papers do not provide specific data on 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine, they do discuss the properties of related compounds. For example, the analgesic activity of certain piperazine derivatives was attributed to their chemical structure and properties . These properties are crucial for the biological activity and potential applications of the compounds in medicinal chemistry.

科学研究应用

广谱抗癌活性

- O-芳基化重氮二醇盐,结构复杂且潜在机制途径与所讨论化合物相关的化合物,已显示出在各种啮齿动物癌症模型中具有有希望的体内活性。这些包括用于治疗前列腺癌、白血病、肝癌、多发性骨髓瘤和卵巢癌。它们对抗癌作用的激活涉及谷胱甘肽-S-转移酶 (GST) 诱导的细胞毒性一氧化氮 (NO) 释放,正在进行的研究重点是改进配方和探索新的应用 (Keefer,2010 年)。

抗菌剂

- 已经合成了一系列衍生自 1-(2,6-二氟苄基)-1H-1,2,3-三唑-4-羧酸和哌嗪甲酰胺的新型化合物,并评估了它们的抗菌活性。这些化合物对革兰氏阳性、革兰氏阴性细菌菌株和真菌菌株表现出中等到良好的活性,证明了哌嗪衍生物作为抗菌剂的潜在用途 (Jadhav 等人,2017 年)。

杀虫剂应用

- 对 PAPP(一种对寄生线虫 Haemonchus contortus 的血清素受体具有高亲和力的 5-HT(1A) 激动剂)的研究,导致设计和合成了一系列 1-芳基甲基-4-[(三氟甲基)吡啶-2-基]哌嗪衍生物。这些化合物对棉铃虫表现出抑制生长和杀幼虫活性,表明此类衍生物具有新型杀虫剂应用的潜力 (Cai 等人,2010 年)。

除草剂活性

- 新型 1-苯基-哌嗪-2,6-二酮已被合成,并显示出显着的除草剂活性,突出了哌嗪衍生物在农业应用中的潜力 (Li 等人,2005 年)。

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

属性

IUPAC Name |

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O4/c12-11(13,14)7-5-8(17(19)20)10(9(6-7)18(21)22)16-3-1-15-2-4-16/h5-6,15H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMOXSJPOKMGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378976 |

Source

|

| Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine | |

CAS RN |

36317-84-7 |

Source

|

| Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。